molecular formula C6H8INO B14696908 4-Hydroxy-1-methylpyridin-1-ium iodide CAS No. 32188-15-1

4-Hydroxy-1-methylpyridin-1-ium iodide

Cat. No.: B14696908
CAS No.: 32188-15-1
M. Wt: 237.04 g/mol
InChI Key: LTOAEJZFPGKZIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-1-methylpyridin-1-ium iodide is a high-purity pyridinium salt of interest in chemical synthesis and medicinal chemistry research. This compound serves as a versatile precursor and building block for the development of more complex molecules. Pyridinium salts, in general, are a significant class of compounds with applications in the synthesis of ionic liquids and as key intermediates for pharmaceuticals and materials science . For instance, structurally similar pyridinium iodides are utilized in synthesizing novel Schiff base ligands and their metal complexes, which are then investigated for biological activities such as cytotoxicity against cancer cell lines . Furthermore, pyridinium derivatives are extensively studied in neuroscience research, with some compounds acting as cholinesterase inhibitors for investigating treatments for neurodegenerative conditions , or as acetylcholinesterase reactivators for research into organophosphate antidotes . The mechanism of action for such reactivators involves binding to organophosphate-inactivated acetylcholinesterase to regenerate the functional enzyme . As a supplier, we ensure high-grade quality for reliable experimental results. This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

32188-15-1

Molecular Formula

C6H8INO

Molecular Weight

237.04 g/mol

IUPAC Name

1-methylpyridin-1-ium-4-ol;iodide

InChI

InChI=1S/C6H7NO.HI/c1-7-4-2-6(8)3-5-7;/h2-5H,1H3;1H

InChI Key

LTOAEJZFPGKZIQ-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=CC=C(C=C1)O.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1-methylpyridin-1-ium iodide typically involves the reaction of 4-hydroxymethylpyridine with methyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include 4-carboxy-1-methylpyridin-1-ium iodide, 4-methyl-1-methylpyridin-1-ium iodide, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 4-Hydroxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyridinium ring can participate in π-π interactions with aromatic residues in proteins, modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Iodide Derivatives

Structural and Physical Properties

Key structural variations among pyridinium iodides arise from substituents at the 4-position, which modulate intermolecular interactions and physicochemical properties.

Compound 4-Position Substituent Melting Point Hydrogen-Bonding Capacity Crystal Structure Features
4-Hydroxy-1-methylpyridin-1-ium iodide -OH Not reported High (O-H donor) Likely layered via O-H⋯I and C-H⋯O bonds
4-Cyano-1-methylpyridinium iodide -CN Not reported Moderate (C≡N acceptor) Dimers via C-H⋯N; layered packing
4-Amino-1-methylpyridin-1-ium iodide -NH₂ Not reported High (N-H donor) Extensive N-H⋯I interactions
1-Methylpyridinium iodide -H ~250°C Low Simple ionic packing

Notes:

  • The hydroxyl group in 4-hydroxy-1-methylpyridinium iodide likely increases solubility in polar solvents (e.g., water, ethanol) compared to nonpolar substituents like -CN.
  • Crystal structures of 4-cyano derivatives show dimerization via weak C-H⋯N interactions, whereas iodide’s larger size disrupts layered packing seen in chloride/bromide analogs . Similar disruption may occur in the hydroxy variant due to O-H⋯I bonding.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.